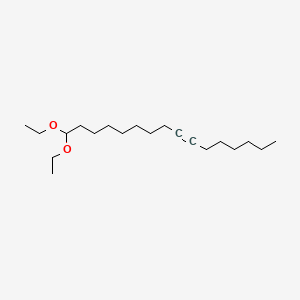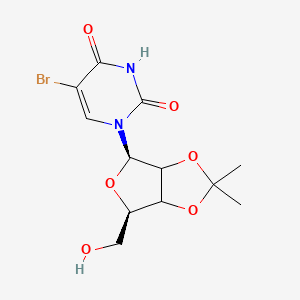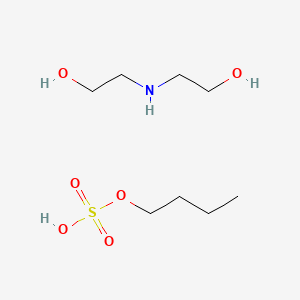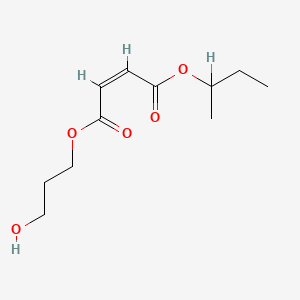
Antiogoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiogoside is a cardenolide compound isolated from the seeds of Antiaris toxicaria (Pers.) Lesch . Cardenolides are a class of organic compounds known for their potent biological activities, particularly their ability to inhibit the sodium-potassium ATPase enzyme, which is crucial for cellular ion balance . This compound has shown significant cytotoxicity against various cancer cell lines, making it a compound of interest in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antiogoside involves several steps, starting from the extraction of the seeds of Antiaris toxicaria. The seeds are subjected to ethanol extraction, followed by chromatographic separation to isolate this compound . The detailed synthetic routes and reaction conditions for this compound are not extensively documented in the literature, indicating that most of the current knowledge is based on natural extraction methods.
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings Large-scale extraction would involve the use of industrial-grade solvents and chromatographic techniques to ensure the purity and yield of the compound
Analyse Chemischer Reaktionen
Types of Reactions: Antiogoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound. These derivatives are often studied for their enhanced or altered biological activities.
Wissenschaftliche Forschungsanwendungen
Antiogoside has a wide range of scientific research applications due to its potent biological activities. In chemistry, it is used as a model compound to study the structure-activity relationships of cardenolides. In biology and medicine, this compound is investigated for its cytotoxic effects on cancer cell lines, including chronic myelogenous leukemia, human gastric carcinoma, and human hepatoma . Its ability to inhibit the sodium-potassium ATPase enzyme makes it a potential candidate for developing new anticancer therapies. Additionally, this compound’s unique structure and biological activities make it a valuable compound for studying the mechanisms of action of cardenolides.
Wirkmechanismus
The mechanism of action of antiogoside involves the inhibition of the sodium-potassium ATPase enzyme, which is essential for maintaining cellular ion balance . By inhibiting this enzyme, this compound disrupts the ion gradients across the cell membrane, leading to cell death. This mechanism is particularly effective against cancer cells, which rely on the sodium-potassium ATPase enzyme for their rapid growth and proliferation. The molecular targets of this compound include the alpha subunit of the sodium-potassium ATPase enzyme, and its pathways involve the disruption of ion homeostasis and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Antiogoside is similar to other cardenolides such as periplogenin, antialloside, strophanthidin, strophalloside, and strophanthojavoside . These compounds share a common structural motif and biological activity, particularly their ability to inhibit the sodium-potassium ATPase enzyme. this compound is unique in its specific cytotoxicity profile and its potential for developing targeted anticancer therapies. The comparison with similar compounds highlights this compound’s uniqueness in terms of its structure and biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
3981-17-7 |
|---|---|
Molekularformel |
C29H44O10 |
Molekulargewicht |
552.7 g/mol |
IUPAC-Name |
3-[(3S,5S,8R,9S,10R,12R,13S,14S,17R)-5,12,14-trihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O10/c1-14-22(32)23(33)24(34)25(38-14)39-16-4-7-26(2)19-11-20(30)27(3)17(15-10-21(31)37-13-15)6-9-29(27,36)18(19)5-8-28(26,35)12-16/h10,14,16-20,22-25,30,32-36H,4-9,11-13H2,1-3H3/t14-,16+,17-,18-,19+,20-,22-,23-,24-,25+,26-,27+,28+,29+/m1/s1 |
InChI-Schlüssel |
VRDSLDHRGHMDAC-JQMYGRNZSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4C[C@H]([C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)O)C)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CC(C5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)O)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12651435.png)







![4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride](/img/structure/B12651477.png)


